molecular formula C87H98N18O19 B219527 Triptorelin pamoate CAS No. 124508-66-3

Triptorelin pamoate

Cat. No.: B219527
CAS No.: 124508-66-3
M. Wt: 1699.8 g/mol
InChI Key: ZBVJFYPGLGEMIN-OYLNGHKZSA-N
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Description

Triptorelin pamoate is a synthetic decapeptide agonist analog of luteinizing hormone-releasing hormone (LHRH). It is primarily used in the treatment of hormone-sensitive conditions such as prostate cancer, endometriosis, and central precocious puberty. This compound acts by suppressing the secretion of gonadotropins, leading to decreased levels of sex hormones like testosterone and estrogen .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triptorelin pamoate is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the decapeptide chain. The final product is then converted into its pamoate salt form to enhance its stability and solubility .

Industrial Production Methods

The industrial production of this compound involves the following steps:

Chemical Reactions Analysis

Types of Reactions

Triptorelin pamoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced peptides, and substituted analogs, each with varying degrees of biological activity .

Scientific Research Applications

Triptorelin pamoate has a wide range of scientific research applications:

Mechanism of Action

Triptorelin pamoate acts as a potent inhibitor of gonadotropin secretion. Upon administration, it initially stimulates the pituitary gland, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH). continuous administration results in receptor desensitization and down-regulation, leading to decreased levels of LH and FSH. This suppression of gonadotropins ultimately reduces the production of sex hormones like testosterone and estrogen .

Comparison with Similar Compounds

Similar Compounds

Comparison

Triptorelin pamoate is unique due to its higher potency and longer duration of action compared to other LHRH agonists. It provides sustained suppression of gonadotropins with fewer injections, making it a preferred choice for long-term treatment .

Properties

CAS No.

124508-66-3

Molecular Formula

C87H98N18O19

Molecular Weight

1699.8 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C64H82N18O13.C23H16O6/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);1-10,24-25H,11H2,(H,26,27)(H,28,29)/t44-,45-,46-,47-,48+,49-,50-,51-,52-;/m0./s1

InChI Key

ZBVJFYPGLGEMIN-OYLNGHKZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Pictograms

Health Hazard

Synonyms

6-D-Tryptophan-Luteinizing Hormone-Releasing Factor (Pig)
AY 25650
AY-25650
AY25650
CL 118532
CL-118532
CL118532
D-Trp-6-LH-RH
Decapeptyl
Decapeptyl Depot
Decapeptyl LP
Decapeptyl Trimestral
Embonate, Triptorelin
GnRH, Trp(6)-
LHRH, Trp(6)-
LHRH, Tryptophyl(6)-
Pamoate, Triptorelin
Trelstar
Trimestral, Decapeptyl
Triptorelin
Triptorelin Embonate
triptorelin pamoate
Wy 42462
Wy-42462
Wy42462

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triptorelin pamoate
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Triptorelin pamoate
Reactant of Route 3
Triptorelin pamoate
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Triptorelin pamoate
Reactant of Route 5
Triptorelin pamoate
Reactant of Route 6
Triptorelin pamoate

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